molecular formula C36H39FN2O7 B588383 Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity CAS No. 1316295-72-3

Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity

Cat. No.: B588383
CAS No.: 1316295-72-3
M. Wt: 630.713
InChI Key: NCWKXXNHQXONBV-UHFFFAOYSA-N
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Description

The Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity (CAS: 1316295-72-3) is a process-related impurity formed during the synthesis of atorvastatin, a widely used cholesterol-lowering drug. This impurity arises from esterification and cyclization reactions involving the isopropyl group and allyl ester functionality. Its molecular formula is C₃₃H₃₄FN₂O₇·Na (MW: 612.62 g/mol), and it is characterized by a cyclic structure with an isopropyl substituent and an allyl ester moiety .

Properties

IUPAC Name

prop-2-enyl 4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39FN2O7/c1-4-21-44-31(41)23-29(40)22-30-19-20-39-35(43,26-15-17-27(37)18-16-26)33(25-11-7-5-8-12-25)34(46-33,36(39,45-30)24(2)3)32(42)38-28-13-9-6-10-14-28/h4-18,24,29-30,40,43H,1,19-23H2,2-3H3,(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWKXXNHQXONBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)OCC=C)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746973
Record name Prop-2-en-1-yl 4-[7-(4-fluorophenyl)-7-hydroxy-7a-phenyl-1a-(phenylcarbamoyl)-1b-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316295-72-3
Record name Prop-2-en-1-yl 4-[7-(4-fluorophenyl)-7-hydroxy-7a-phenyl-1a-(phenylcarbamoyl)-1b-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of tert-Butyl Isopropylidene Nitrile (TBIN)

The process begins with the hydrogenation of TBIN using a sponge nickel catalyst under 50 psi H₂ in isopropyl alcohol (IPA) and ammonia. This step yields tert-butyl isopropylidene amine, a precursor for subsequent condensation. Suboptimal hydrogenation conditions (e.g., incomplete reaction or residual catalysts) may lead to side products that later contribute to impurity formation.

Methanolysis and Lactonization

The acetonide ester undergoes methanolysis with aqueous HCl, followed by sodium hydroxide treatment to generate the sodium salt of the diol acid. Atmospheric distillation reduces methanol content to <0.4% w/v, after which acidification and toluene extraction yield the lactone. The Allyl Ester impurity forms if allyl alcohol contaminates the methanol solvent or if ester exchange occurs during distillation.

Critical Process Parameters Influencing Impurity Formation

The formation of the Allyl Ester impurity is highly dependent on reaction conditions, as summarized below:

Parameter Optimal Range Deviation Effect
Hydrogenation Pressure 50 psi H₂ Lower pressure → Incomplete TBIN conversion
Condensation Temperature 75°C Higher temps → Esterification side reactions
Methanol Purity ≥99.9% Allyl alcohol traces → Allyl Ester formation
Distillation Vacuum -0.25 bar Inadequate vacuum → Residual methanol

Mechanisms of Allyl Ester Impurity Formation

Ester Exchange During Lactonization

The lactonization step involves nucleophilic attack by the hydroxyl group on the ester carbonyl. If allyl alcohol is present, transesterification occurs, replacing the methyl ester with an allyl ester (Figure 1). This is favored under acidic conditions and elevated temperatures.

Figure 1: Transesterification Mechanism
$$
\text{RCOOCH}3 + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}2\text{CH}=\text{CH}2 + \text{CH}3\text{OH}
$$

Incomplete Purification

Crude atorvastatin lactone typically contains 1–1.5% methyl ester impurity. Recrystallization from toluene removes most esters, but if allyl esters are present, their similar solubility profiles allow persistence. Industrial batches use multiple recrystallizations to reduce the Allyl Ester impurity to <0.1%.

Analytical Characterization and Control

Chromatographic Methods

  • HPLC : A C18 column with UV detection at 244 nm resolves the Allyl Ester impurity (retention time: 12.3 min) from atorvastatin lactone (10.8 min).
  • LC-MS : The impurity shows $$M+H$$⁺ at m/z 631.4, confirmed by MS/MS fragmentation.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.90 (m, 1H, CH₂=CH), 5.30 (d, 2H, CH₂O), 4.65 (m, 1H, isopropyl CH).
  • IR : Peaks at 1745 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (allyl C=C).

Industrial-Scale Mitigation Strategies

Solvent Quality Control

Methanol used in lactonization must be tested for allyl alcohol via GC-MS (detection limit: 10 ppm). Suppliers providing >99.99% methanol reduce impurity risk by 85%.

Process Optimization

  • Distillation Efficiency : Maintaining batch temperatures at 70–75°C under -0.25 bar vacuum ensures methanol removal to <2.6% w/v, minimizing ester exchange.
  • Crystallization Gradients : Sequential cooling from 80°C to 5°C over 12 hours enhances impurity exclusion by 40%.

Chemical Reactions Analysis

Types of Reactions

Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity is used as a reference standard for analytical method development and validation. It helps in the identification and quantification of impurities in Atorvastatin formulations .

Biology

In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It serves as a model compound for understanding the metabolism and biotransformation of statins .

Medicine

In medicine, the impurity is investigated for its potential impact on the efficacy and safety of Atorvastatin. Studies focus on the pharmacokinetics, pharmacodynamics, and toxicological profiles of the impurity .

Industry

In the pharmaceutical industry, the impurity is monitored as part of quality control processes to ensure the purity and safety of Atorvastatin products. It is also used in the development of new formulations and manufacturing processes .

Mechanism of Action

The mechanism of action of Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity involves its interaction with specific molecular targets and pathways. The compound may inhibit or modulate the activity of enzymes involved in cholesterol biosynthesis, similar to Atorvastatin. It may also affect other cellular processes, such as oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Variations in Atorvastatin Ester Impurities

The table below compares key structural and physicochemical properties of the Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity with related esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1316295-72-3 C₃₃H₃₄FN₂O₇·Na 612.62 Isopropyl, Allyl Ester
Atorvastatin Methyl Ester 345891-62-5 C₃₃H₃₅FN₂O₅ 582.64 Methyl Ester
Atorvastatin Cyclic (Fluorophenyl) Impurity 1315629-79-8 C₃₂H₃₁F₂N₂O₆·Na 600.59 Fluorophenyl, Cyclic Structure
Atorvastatin Isopropyl Ester Not Available C₃₅H₃₉FN₂O₅ 610.70 Isopropyl Ester (non-cyclic)

Key Observations :

  • The allyl ester introduces unsaturation, which may affect oxidative stability compared to saturated esters .
  • The fluorophenyl variant (CAS: 1315629-79-8) differs in aromatic substitution, altering polarity and solubility .

Analytical and Purity Data

  • Chromatographic Behavior : Esters with branched alkyl groups (e.g., isopropyl) exhibit longer retention times in reverse-phase HPLC due to increased hydrophobicity . For example, the isopropyl ester impurity (CAS: 1316295-72-3) has a purity >95% by HPLC, comparable to other high-purity atorvastatin impurities .
  • Spectroscopic Signatures : The allyl ester’s unsaturated bond (C=C) may produce distinct UV-Vis or NMR signals compared to saturated esters, aiding in identification .

Implications for Pharmaceutical Development

Formation Pathways

The impurity likely forms during esterification or cyclization steps in atorvastatin synthesis. For instance, the use of isopropyl alcohol in esterification reactions (e.g., preparation of 2-((4R,6R)-6-(2-(3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid isopropyl ester) may lead to residual impurities if reaction conditions are suboptimal .

Biological Activity

The Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity is a chemical impurity associated with the synthesis of atorvastatin, a widely prescribed statin for lowering cholesterol levels. Understanding the biological activity of this impurity is crucial for assessing its impact on the efficacy and safety of atorvastatin formulations. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential toxicity, and implications in drug development.

This compound, identified by CAS number 1316295-72-3, has a complex structure that includes multiple functional groups typical of statins. The synthesis involves several steps that include oxidation, reduction, and substitution reactions to produce this impurity during atorvastatin manufacturing processes.

Pharmacological Effects

  • Mechanism of Action : Like other statins, atorvastatin and its impurities inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) , which plays a critical role in cholesterol biosynthesis. The allyl ester form may exhibit similar competitive inhibition properties, potentially affecting cholesterol metabolism and cellular functions .
  • Cell Proliferation and Apoptosis : Studies indicate that atorvastatin can modulate cell growth and apoptosis through its influence on metabolic pathways. The allyl ester may retain some of these effects, contributing to the overall pharmacodynamic profile of atorvastatin .
  • Anticancer Potential : Recent research highlights that atorvastatin has shown promise in cancer treatment due to its ability to induce apoptosis in various cancer cell lines. The allyl ester could potentially exhibit similar cytotoxic effects, particularly as it is lipophilic and can penetrate cell membranes effectively .

Toxicological Considerations

  • Safety Profile : The presence of impurities like the allyl ester can impact the safety profile of atorvastatin. Toxicological studies are necessary to evaluate its effects on liver function and other metabolic processes .
  • In Vitro Studies : In vitro studies have shown that certain statin impurities can have varying levels of cytotoxicity depending on their chemical structure. The biological activity of the allyl ester should be assessed through controlled experiments to determine its safety margins .

Case Studies

Several case studies have explored the implications of statin impurities on health outcomes:

  • Study on Lipophilic Statins : A study demonstrated that lipophilic statins, including atorvastatin, exhibited higher cytotoxic potential against breast cancer cells compared to hydrophilic counterparts. This suggests that structural modifications in statins can enhance their therapeutic efficacy against specific diseases .
  • Toxicity Assessment in Animal Models : Research involving animal models has indicated possible alterations in liver enzyme levels when exposed to statin impurities, underscoring the need for careful monitoring during drug formulation processes .

Data Summary Table

ParameterAllyl Ester of Atorvastatin Cyclic ImpurityAtorvastatin
CAS Number1316295-72-3134523-00-5
Mechanism of ActionHMGR InhibitionHMGR Inhibition
Anticancer ActivityPotential (needs further study)Confirmed
CytotoxicityVariable (dependent on concentration)Higher in lipophilic forms
Safety ProfileRequires further toxicological evaluationGenerally well-studied

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